molecular formula C8H9IZn B12337611 Zinc,(2,3-dimethylphenyl)iodo-

Zinc,(2,3-dimethylphenyl)iodo-

Cat. No.: B12337611
M. Wt: 297.4 g/mol
InChI Key: COUGEENSJXVFJM-UHFFFAOYSA-M
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Description

Zinc,(2,3-dimethylphenyl)iodo- is a chemical compound with the molecular formula C8H9IZn. It is also known as 2,3-dimethylphenylzinc iodide. This compound is part of the organozinc family, which is widely used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc,(2,3-dimethylphenyl)iodo- typically involves the reaction of 2,3-dimethylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:

2,3-dimethylphenyl iodide+ZnZinc,(2,3-dimethylphenyl)iodo-\text{2,3-dimethylphenyl iodide} + \text{Zn} \rightarrow \text{Zinc,(2,3-dimethylphenyl)iodo-} 2,3-dimethylphenyl iodide+Zn→Zinc,(2,3-dimethylphenyl)iodo-

Industrial Production Methods

Industrial production of Zinc,(2,3-dimethylphenyl)iodo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography or nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Zinc,(2,3-dimethylphenyl)iodo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding zinc oxides.

    Reduction: It can be reduced to form zinc metal and the corresponding hydrocarbon.

    Substitution: The phenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Zinc oxide and 2,3-dimethylphenol.

    Reduction: Zinc metal and 2,3-dimethylbenzene.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Zinc,(2,3-dimethylphenyl)iodo- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: The compound is used in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Zinc,(2,3-dimethylphenyl)iodo- involves its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound can coordinate with electrophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions where the compound acts as a transmetallating agent, transferring the phenyl group to a palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Iodomethylzinc iodide: Used in the Simmons-Smith reaction for cyclopropanation.

    Phenylzinc iodide: Used in similar cross-coupling reactions but lacks the methyl substituents.

Uniqueness

Zinc,(2,3-dimethylphenyl)iodo- is unique due to the presence of methyl groups on the phenyl ring, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to unsubstituted phenylzinc iodide.

Properties

Molecular Formula

C8H9IZn

Molecular Weight

297.4 g/mol

IUPAC Name

zinc;1,2-dimethylbenzene-6-ide;iodide

InChI

InChI=1S/C8H9.HI.Zn/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

COUGEENSJXVFJM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C[C-]=C1C.[Zn+2].[I-]

Origin of Product

United States

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